molecular formula C15H11N3 B2897282 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 672951-60-9

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2897282
CAS No.: 672951-60-9
M. Wt: 233.274
InChI Key: VOUIBFNRFWIPNB-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light in the presence of carboxylic acid derivatives leads to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of inexpensive metal catalysts such as copper or iron, along with green oxidants like molecular oxygen, has been reported to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various substituted pyrrolo[1,2-a]quinoxalines .

Comparison with Similar Compounds

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diverse biological activities and its potential as a versatile building block in synthetic chemistry.

Properties

IUPAC Name

4-pyrrol-1-ylpyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-2-7-13-12(6-1)16-15(17-9-3-4-10-17)14-8-5-11-18(13)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUIBFNRFWIPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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